molecular formula C18H21NO2 B12793684 N-(2,2-dimethylpropyl)-3-phenoxybenzamide CAS No. 98992-37-1

N-(2,2-dimethylpropyl)-3-phenoxybenzamide

Cat. No.: B12793684
CAS No.: 98992-37-1
M. Wt: 283.4 g/mol
InChI Key: CLLLKFCNSWBAQW-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-3-phenoxybenzamide is an organic compound characterized by its unique structure, which includes a phenoxybenzamide moiety attached to a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-3-phenoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-phenoxybenzoic acid and 2,2-dimethylpropylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3-phenoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation Reaction: The activated carboxylic acid reacts with 2,2-dimethylpropylamine to form the amide bond, resulting in this compound. This reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts or alternative coupling reagents to reduce costs and improve reaction rates.

    Purification Techniques: Implementing advanced purification methods such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under strong oxidative conditions, potentially forming quinone derivatives.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(2,2-dimethylpropyl)-3-phenoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-3-phenoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their catalytic activity.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethylpropyl)-3-methoxybenzamide: Similar structure but with a methoxy group instead of a phenoxy group.

    N-(2,2-dimethylpropyl)-4-phenoxybenzamide: Similar structure but with the phenoxy group at the para position.

    N-(2,2-dimethylpropyl)-3-phenylbenzamide: Similar structure but with a phenyl group instead of a phenoxy group.

Uniqueness

N-(2,2-dimethylpropyl)-3-phenoxybenzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the phenoxy group can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

98992-37-1

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-3-phenoxybenzamide

InChI

InChI=1S/C18H21NO2/c1-18(2,3)13-19-17(20)14-8-7-11-16(12-14)21-15-9-5-4-6-10-15/h4-12H,13H2,1-3H3,(H,19,20)

InChI Key

CLLLKFCNSWBAQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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